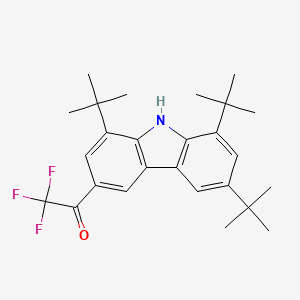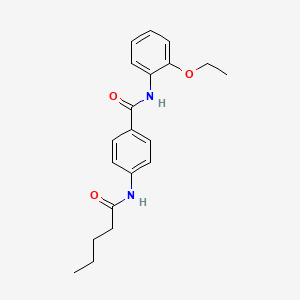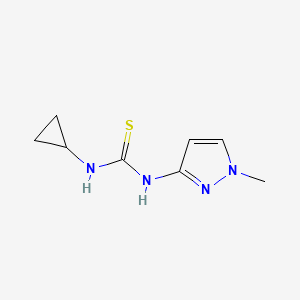
N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide involves several steps, starting from basic aromatic compounds. For instance, the related N-(4-nitrophenyl)acrylamide has been synthesized and characterized through techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, complemented by computational methods like Density Functional Theory (Tanış, Çankaya, & Yalçın, 2019). These methods could similarly be applied to synthesize and analyze the structure and properties of N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied using techniques like Density Functional Theory (DFT) and Time-Dependent DFT. These studies help in understanding the electronic structure, molecular geometry, and reactivity of the compound. For example, computational studies have been used to analyze the reactivity descriptors and molecular interactions of related acrylamide compounds (Tanış, Çankaya, & Yalçın, 2019).
Chemical Reactions and Properties
Acrylamide derivatives, including N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide, participate in various chemical reactions, such as polymerization and cyclization, due to the presence of reactive functional groups. These reactions can modify their chemical structure, leading to new materials with desired properties. For instance, copper-catalyzed radical-promoted aminocyclization has been explored for acrylamides, indicating a pathway to synthesize complex molecular structures (Xiao‐Feng et al., 2016).
Physical Properties Analysis
The physical properties of N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide, such as solubility, melting point, and crystallinity, are crucial for its application in material science and pharmaceuticals. These properties can be determined through experimental measurements like solubility tests in various solvents, differential scanning calorimetry, and crystallography. The solubilities of related acrylamide compounds in different solvents have been studied, providing insights into their interaction with solvents and potential applications (Yao, Li, Luo, & Liu, 2010).
Propriétés
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-2-1-3-13(10-12)17-15(19)9-6-11-4-7-14(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYISSEBTUNJJEO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4641217.png)



![3-(3,4-dimethylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4641234.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4641254.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4641260.png)
![2-[4-chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4641274.png)


![1-[5-(2,3,5-trimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4641304.png)
![2,2,2-trichloro-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4641307.png)
![ethyl 4-(4-chlorophenyl)-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4641328.png)